molecular formula C7H6N2O3 B3050198 5-Carbamoylpyridine-3-carboxylic acid CAS No. 24242-17-9

5-Carbamoylpyridine-3-carboxylic acid

Cat. No.: B3050198
CAS No.: 24242-17-9
M. Wt: 166.13 g/mol
InChI Key: SRIRTFSQYOUBGL-UHFFFAOYSA-N
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Description

5-Carbamoylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of both a carbamoyl group and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-carbamoylpyridine-3-carboxylic acid typically involves the functionalization of a pyridine ring. One common method is the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. The amino group is then converted to a carbamoyl group through a reaction with phosgene or a similar reagent. Finally, the carboxylation of the pyridine ring is achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form 5-aminopyridine-3-carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 5-aminopyridine-3-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

5-Carbamoylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-carbamoylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.

    5-Aminopyridine-3-carboxylic acid: Contains an amino group instead of a carbamoyl group, leading to different reactivity and applications.

    Nicotinic acid: A well-known compound with a carboxylic acid group at the 3-position of the pyridine ring, but without the carbamoyl group.

Uniqueness: 5-Carbamoylpyridine-3-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical transformations and applications compared to similar compounds.

Properties

IUPAC Name

5-carbamoylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)4-1-5(7(11)12)3-9-2-4/h1-3H,(H2,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIRTFSQYOUBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20319909
Record name 5-carbamoylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24242-17-9
Record name NSC351672
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-carbamoylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Monobenzyl pyridine-3,5-dicarboxylate (compound G2) (1.92 g, 7.5 mmol) is heated in aqueous concentrated ammonia solution (40 mL, 25%) to 90° C. for 6 h. After cooling, the solution is evaporated and the residue is used as crude product without further purification.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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